molecular formula C15H24 B1594561 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene CAS No. 24703-35-3

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

Cat. No. B1594561
CAS RN: 24703-35-3
M. Wt: 204.35 g/mol
InChI Key: NHWVMXZZAZDCIV-UHFFFAOYSA-N
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Description

“3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo7annulene” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to “3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo7annulene” and “(4aS)-3,5,5,9-Tetramethyl-1,2,5,6,7,8-hexahydro-4a,8-epoxybenzo7annulene”, which are known compounds12.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo7annulene”. More research is needed in this area.



Molecular Structure Analysis

The molecular structure of “3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo7annulene” is not directly available. However, it may be similar to the structures of related compounds such as “3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo7annulene” and "(4aS)-3,5,5,9-Tetramethyl-1,2,5,6,7,8-hexahydro-4a,8-epoxybenzo7annulene"12.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo7annulene”. More research is needed in this area.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo7annulene” are not directly available. However, the related compound “3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo7annulene” has a molecular weight of 204.35111.


Safety And Hazards

There is no specific safety and hazard information available for “3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo7annulene”. More research is needed in this area.


Future Directions

The future directions for research on “3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo7annulene” could include a detailed study of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, a thorough investigation of its safety and hazards would be beneficial. More research is needed in all these areas.


properties

IUPAC Name

3,6,6,9-tetramethyl-1,4,4a,5,7,9a-hexahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-5-6-14-12(2)7-8-15(3,4)10-13(14)9-11/h5,7,13-14H,6,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWVMXZZAZDCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)CC(CC=C2C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947642
Record name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

CAS RN

24703-35-3
Record name Bicyclogermacren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 2
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 3
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 4
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 5
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Reactant of Route 6
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene

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